molecular formula C12H21NO5 B1526115 2-{[(Tert-butoxy)carbonyl](oxolan-2-ylmethyl)amino}acetic acid CAS No. 1354950-76-7

2-{[(Tert-butoxy)carbonyl](oxolan-2-ylmethyl)amino}acetic acid

Cat. No.: B1526115
CAS No.: 1354950-76-7
M. Wt: 259.3 g/mol
InChI Key: XWEHCHFYIIWLLI-UHFFFAOYSA-N
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Description

The compound “2-{(Tert-butoxy)carbonylamino}acetic acid” is a synthetic compound used in scientific research. It contains a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of compounds with a BOC group can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Molecular Structure Analysis

The molecular formula of “2-{(Tert-butoxy)carbonylamino}acetic acid” is C12H21NO5 . Its molecular weight is 259.30 . The InChI code for this compound is 1S/C12H21NO5/c1-12(2,3)18-11(16)13(8-10(14)15)7-9-5-4-6-17-9/h9H,4-8H2,1-3H3,(H,14,15) .


Chemical Reactions Analysis

The BOC group in the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical and Chemical Properties Analysis

The compound is an oil at room temperature . Its storage temperature is normal . The boiling point is not specified .

Scientific Research Applications

Novel Building Blocks for Enantiomerically Pure Compounds

Zimmermann and Seebach (1987) described the preparation of novel electrophilic building blocks, including derivatives related to "2-{(Tert-butoxy)carbonylamino}acetic acid," for synthesizing enantiomerically pure compounds (EPC). These derivatives, obtained through acetalization and bromination, are pivotal for constructing chiral derivatives of pyruvic acid and other carboxylic acids, showcasing their utility in synthesizing complex molecules with high enantiomeric purity Zimmermann & Seebach, 1987.

Quantitative Cleavage in Amino Acid and Peptide Derivatives

Ehrlich-Rogozinski (1974) demonstrated the quantitative cleavage of the tert-butyloxycarbonyl group from N-blocked amino acids and peptides. This process is significant for accurately determining the presence of the tert-butyloxycarbonyl derivative in various compounds, highlighting its importance in peptide synthesis and modification Ehrlich-Rogozinski, 1974.

Synthesis of Protected Aldehyde Building Blocks

Groth and Meldal (2001) outlined the synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals. This study presents a method for incorporating various side chains into the aldehyde protection group, demonstrating the flexibility and utility of these compounds in solid-phase synthesis and the creation of novel peptide isosteres Groth & Meldal, 2001.

Antibacterial Activity of β-lactams

Tombor et al. (1995) developed general methods for synthesizing new 7-acylamino-2-iso-oxacephem-4-carboxylic acids, showcasing the antibacterial activity of these compounds against Gram-positive microorganisms. The study underscores the potential of derivatives for contributing to the development of novel antibiotics Tombor et al., 1995.

Insight into Lithium Enolate Behavior

Strazewski and Tamm (1986) provided insight into the behavior of lithium enolates derived from similar compounds in solution, offering valuable information on their chemical behavior and reactivity. This study is crucial for understanding the properties of enolates in synthetic applications Strazewski & Tamm, 1986.

These studies highlight the versatility of "2-{(Tert-butoxy)carbonylamino}acetic acid" and related compounds as intermediates in the synthesis of enantiomerically pure compounds, protected aldehyde building blocks, and compounds with antibacterial activity, as well as their roles in elucidating chemical behaviors and reactions. The breadth of applications demonstrates the compound's significance in advancing scientific research in chemistry and pharmacology.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-(oxolan-2-ylmethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13(8-10(14)15)7-9-5-4-6-17-9/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEHCHFYIIWLLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCCO1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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